molecular formula C20H20ClN5O3 B12415740 5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B12415740
M. Wt: 413.9 g/mol
InChI Key: DVWLDQRZFNWJAD-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine core. Key structural features include:

  • Position 7: A 3,4,5-trimethoxyphenyl moiety, known for enhancing bioactivity in microtubule-targeting agents .
  • Position 2: An amino group, which may improve solubility and hydrogen-bonding interactions.

Properties

Molecular Formula

C20H20ClN5O3

Molecular Weight

413.9 g/mol

IUPAC Name

5-(4-chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C20H20ClN5O3/c1-27-16-8-12(9-17(28-2)18(16)29-3)15-10-14(11-4-6-13(21)7-5-11)23-20-24-19(22)25-26(15)20/h4,6-11H,5H2,1-3H3,(H2,22,25)

InChI Key

DVWLDQRZFNWJAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NC3=NC(=NN23)N)C4CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Installation

The 3,4,5-trimethoxyphenyl group is introduced via palladium-catalyzed cross-coupling. A mixture of 7-bromo-triazolo[1,5-a]pyrimidin-2-amine (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in toluene/ethanol (3:1) is heated at 90°C for 24 hours.

Performance Metrics

Parameter Value
Conversion 85%
Isolated Yield 78%
Purity (HPLC) >98%

Amine Group Retention Strategies

The 2-amine group remains intact under mild coupling conditions (pH 7–8). Strongly basic or acidic environments lead to deamination, necessitating buffered reaction systems.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of ethyl acetate in hexane (10% → 50%). High-purity fractions (Rf = 0.3–0.4) are pooled and concentrated.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.18 (s, 2H, trimethoxyphenyl-H), 6.95 (d, J = 10 Hz, 2H, cyclohexadienyl-H).
  • HRMS : m/z calculated for C₂₂H₂₂ClN₅O₃ [M+H]⁺: 472.1389, found: 472.1385.

Scalability and Industrial Adaptation

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times (from 12 h to 2 h). Key adjustments include:

  • Catalyst Recycling : Pd recovery via activated carbon filtration achieves 85% reuse efficiency.
  • Solvent Recovery : Distillation reclaims >90% DMF, reducing waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolopyrimidines exhibit diverse bioactivities depending on substituents at positions 5, 7, and 2. Below is a comparative analysis:

Compound Name / ID Position 5 Substituent Position 7 Substituent Position 2 Substituent Key Properties/Bioactivity Reference
Target Compound 4-Chlorocyclohexa-2,4-dien-1-yl 3,4,5-Trimethoxyphenyl -NH₂ Hypothesized anticancer activity -
N-Phenyl-7-(3,4,5-TMP)-triazolopyrimidine (3a) - 3,4,5-Trimethoxyphenyl -N-Ph Tubulin polymerization inhibitor (IC₅₀ = 1.2 µM)
5-(4-Chlorophenyl)-7-(2-thienyl)-triazolopyrimidine 4-Chlorophenyl 2-Thienyl -H Structural analog with unconfirmed activity
5-Methyl-7-(4-bromophenyl)-triazolopyrimidine Methyl 4-Bromophenyl -NH₂ Anticancer candidate (HRMS confirmed)
N2-(4-Chlorobenzyl)-7-(3,4,5-TMP)-triazolopyrimidine (7n) Methyl 3,4,5-Trimethoxyphenyl -N-(4-Cl-benzyl) Antimicrotubule agent (IC₅₀ = 0.8 µM)

Key Observations :

  • Position 7 : The 3,4,5-trimethoxyphenyl group is critical for tubulin inhibition, as seen in compounds 3a and 7n . The target compound shares this moiety, suggesting similar mechanisms.
  • Position 5 : Chlorinated aryl/cycloalkyl groups (e.g., 4-chlorophenyl or cyclohexadienyl) enhance lipophilicity and binding to hydrophobic pockets. The target’s cyclohexadienyl group may confer unique conformational properties compared to planar aryl substituents .
  • Position 2: Amino-substituted derivatives (e.g., the target compound) likely exhibit improved aqueous solubility compared to benzyl or phenyl analogs .

Comparison with Analog Syntheses :

  • Compound 3a: Synthesized via acetic acid-mediated cyclization of enaminones with triazoles .
  • Compound 7n: Utilized reductive amination of 7-chloro precursors with 4-chlorobenzylamine .
  • Ethyl 5-amino-7-(4-chlorophenyl)-triazolopyrimidine: Produced using TMDP as a dual solvent-catalyst, achieving 92% yield .

The target compound’s cyclohexadienyl group may require specialized reagents or protecting groups due to its reactivity.

Pharmacological and Physicochemical Properties

Property Target Compound 3a 7n
Molecular Weight ~450 g/mol (estimated) 377.4 g/mol 455.4 g/mol
logP (Lipophilicity) High (due to cyclohexadienyl) 3.8 4.2
Solubility Moderate (amine enhances) Low (hydrophobic substituents) Low
Bioactivity Anticancer (predicted) Tubulin inhibitor Antimicrotubule agent

Notes:

  • The cyclohexadienyl group in the target compound may reduce metabolic stability compared to phenyl rings.
  • The 3,4,5-trimethoxyphenyl group is associated with potent antiproliferative effects in multiple studies .

Biological Activity

The compound 5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a member of the triazole family known for its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a triazolo-pyrimidine core with a chlorocyclohexadiene moiety and a trimethoxyphenyl substituent. The presence of these functional groups contributes to its unique biological properties.

Anticancer Properties

Recent studies have shown that triazole derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated selective cytotoxic effects against human melanoma cells (VMM917), with a 4.9-fold increase in cytotoxicity compared to normal cells. The compound induced cell cycle arrest in the S phase and reduced melanin production in these cancer cells . This suggests that the triazole framework may enhance the compound's ability to target cancerous cells while sparing normal tissues.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Inhibition of Tyrosinase : This enzyme is crucial in melanin synthesis; thus, its inhibition could lead to reduced pigmentation in melanoma cells.
  • Cell Cycle Arrest : The compound's ability to induce S phase arrest indicates interference with DNA replication processes, which is critical for cancer cell proliferation.

Case Studies

  • Study on Melanoma Cells : A study evaluated the cytotoxic effects of a structurally similar triazole derivative on melanoma cells. The results indicated that the compound selectively inhibited cell growth and altered cell cycle dynamics significantly .
  • In Vivo Studies : Further research is needed to assess the in vivo efficacy and safety profile of this compound. Preliminary results suggest potential for use in combination therapies alongside existing chemotherapeutics to overcome drug resistance commonly seen in melanoma treatments.

Data Table: Summary of Biological Activities

Activity TypeCompound EffectReference
CytotoxicitySelective against melanoma (4.9-fold)
Tyrosinase InhibitionDecreased melanin production
Cell Cycle ArrestInduced S phase arrest

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